molecular formula C16H17N5O3 B12367209 T-1-Pmpa

T-1-Pmpa

Cat. No.: B12367209
M. Wt: 327.34 g/mol
InChI Key: VLJCBQHKTQNXIM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of T-1-Pmpa typically involves the reaction of PMPA with a chlorination agent to obtain PMPA-2Cl. This intermediate is then reacted with phenol and L-alanine isopropyl ester in a one-pot method to yield this compound . The reaction conditions are mild, and the raw materials are readily available, making this method suitable for industrial production .

Industrial Production Methods: The industrial production of this compound follows a streamlined process that involves fewer steps and lower costs. The key transformation in the synthesis is a more convergent one-step procedure, which improves the yield and reduces the need for problematic reagents .

Chemical Reactions Analysis

Types of Reactions: T-1-Pmpa undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and stability.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include chlorination agents like sulfoxide chloride, phosphorus chloride, and oxalyl chloride . The reactions are typically carried out under mild conditions to ensure high yields and purity.

Major Products Formed: The major products formed from the reactions involving this compound are derivatives that retain the core structure of the compound while introducing functional groups that enhance its biological activity .

Scientific Research Applications

T-1-Pmpa has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a potent inhibitor of PSMA, making it valuable for studying prostate cancer . In medicine, this compound is being explored for its potential use in targeted cancer therapies and molecular imaging .

Properties

Molecular Formula

C16H17N5O3

Molecular Weight

327.34 g/mol

IUPAC Name

2-(3,7-dimethyl-2,6-dioxopurin-1-yl)-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C16H17N5O3/c1-10-4-6-11(7-5-10)18-12(22)8-21-15(23)13-14(17-9-19(13)2)20(3)16(21)24/h4-7,9H,8H2,1-3H3,(H,18,22)

InChI Key

VLJCBQHKTQNXIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(N=CN3C)N(C2=O)C

Origin of Product

United States

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